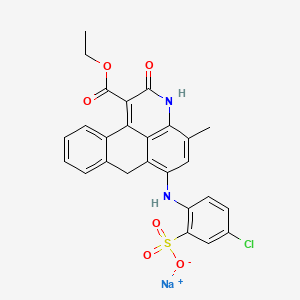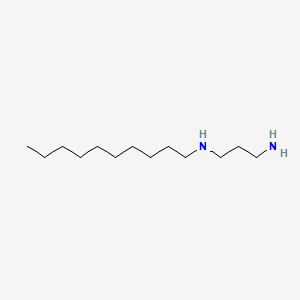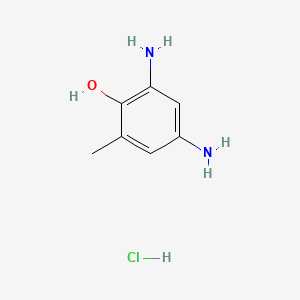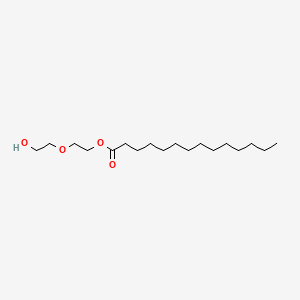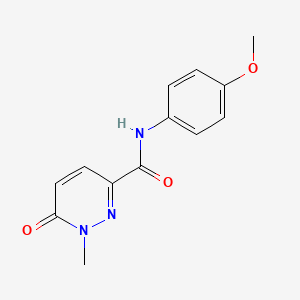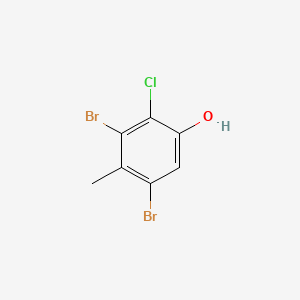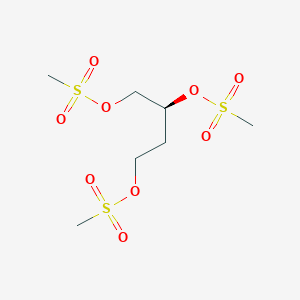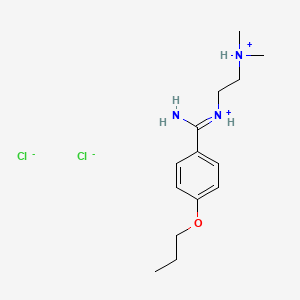
N-(6-methoxyquinolin-8-yl)-N'-(3-methylbutan-2-yl)pentane-1,5-diamine;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(6-methoxyquinolin-8-yl)-N’-(3-methylbutan-2-yl)pentane-1,5-diamine;hydrobromide” is a complex organic compound that features a quinoline moiety, a pentane chain, and a hydrobromide salt
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(6-methoxyquinolin-8-yl)-N’-(3-methylbutan-2-yl)pentane-1,5-diamine;hydrobromide” typically involves multi-step organic reactions. The starting materials might include 6-methoxyquinoline and 3-methylbutan-2-amine. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and safety, with stringent quality control measures to ensure consistency in the final product.
化学反应分析
Types of Reactions
“N-(6-methoxyquinolin-8-yl)-N’-(3-methylbutan-2-yl)pentane-1,5-diamine;hydrobromide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, but could include controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.
科学研究应用
Chemistry
In chemistry, “N-(6-methoxyquinolin-8-yl)-N’-(3-methylbutan-2-yl)pentane-1,5-diamine;hydrobromide” might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in the development of new materials or catalysts.
Biology
Biologically, this compound could be studied for its potential interactions with various biomolecules. Researchers might investigate its binding affinity to proteins, nucleic acids, or other cellular components to understand its potential as a therapeutic agent.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Studies might focus on its efficacy in treating specific diseases, its mechanism of action, and its safety profile.
Industry
Industrially, “N-(6-methoxyquinolin-8-yl)-N’-(3-methylbutan-2-yl)pentane-1,5-diamine;hydrobromide” could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties might make it suitable for specific applications that require precise chemical functionality.
作用机制
The mechanism of action for “N-(6-methoxyquinolin-8-yl)-N’-(3-methylbutan-2-yl)pentane-1,5-diamine;hydrobromide” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
Similar compounds might include other quinoline derivatives or diamine-containing molecules. Examples could be:
- 6-methoxyquinoline
- N-(3-methylbutan-2-yl)pentane-1,5-diamine
- Other hydrobromide salts of organic amines
Uniqueness
What sets “N-(6-methoxyquinolin-8-yl)-N’-(3-methylbutan-2-yl)pentane-1,5-diamine;hydrobromide” apart is its specific combination of functional groups and molecular structure. This unique arrangement could confer distinct biological activity or chemical reactivity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
6935-39-3 |
|---|---|
分子式 |
C20H32BrN3O |
分子量 |
410.4 g/mol |
IUPAC 名称 |
N-(6-methoxyquinolin-8-yl)-N'-(3-methylbutan-2-yl)pentane-1,5-diamine;hydrobromide |
InChI |
InChI=1S/C20H31N3O.BrH/c1-15(2)16(3)21-10-6-5-7-11-22-19-14-18(24-4)13-17-9-8-12-23-20(17)19;/h8-9,12-16,21-22H,5-7,10-11H2,1-4H3;1H |
InChI 键 |
QBPQVTNGLXWDAT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)NCCCCCNC1=C2C(=CC(=C1)OC)C=CC=N2.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


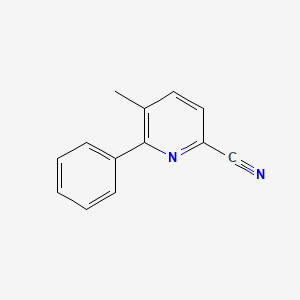
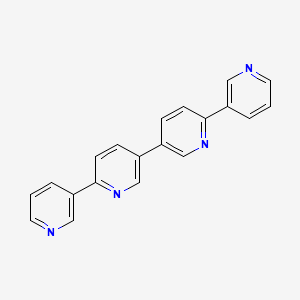
![2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine](/img/structure/B13785935.png)
